

3-Bromo-8-methoxyquinoline: A Versatile Scaffold for Innovations in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Bromo-8-methoxyquinoline

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Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.^{[1][2]} Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 8-methoxyquinoline derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.^{[3][4]} The strategic introduction of a bromine atom at the 3-position of the 8-methoxyquinoline scaffold creates a highly versatile building block: **3-bromo-8-methoxyquinoline**. The bromine atom serves as a reactive "handle," enabling chemists to introduce a diverse array of chemical moieties through various cross-coupling reactions.^[1] This functionalization is pivotal for exploring structure-activity relationships (SAR) and optimizing lead compounds into potent and selective drug candidates.

This guide provides a comprehensive overview of **3-bromo-8-methoxyquinoline** as a key building block in modern drug discovery. We will delve into its synthetic utility, provide detailed protocols for its application in cornerstone cross-coupling reactions, and highlight its role in the synthesis of biologically active molecules.

Key Physicochemical Properties of 3-Bromo-8-methoxyquinoline

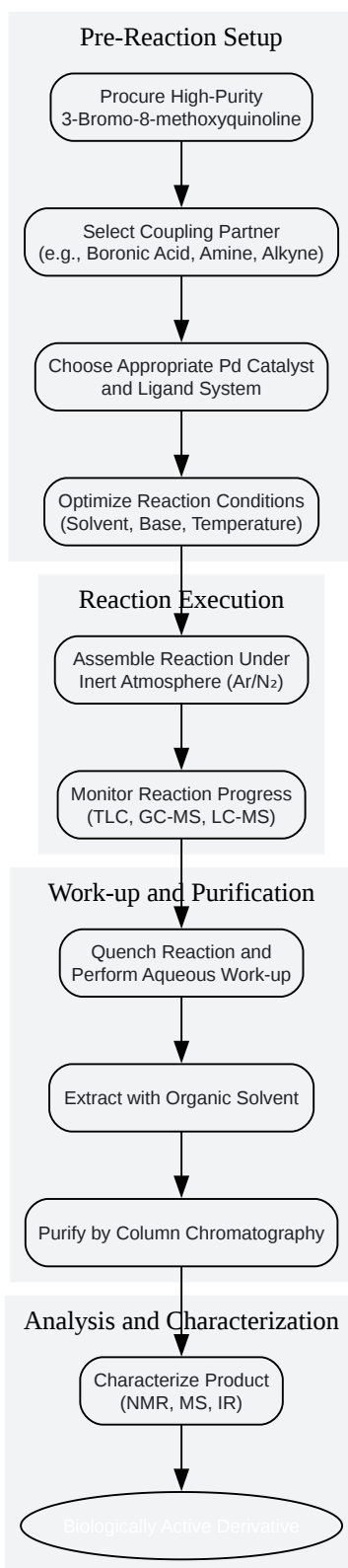
A foundational understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the properties of its derivatives.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrNO	[5]
Molecular Weight	238.08 g/mol	[6]
CAS Number	103030-27-9	[7]
Appearance	Not explicitly stated, but derivatives are often solids.	[4]
Purity	Typically ≥95% for commercial samples.	[6]

Synthetic Applications: Gateway to Molecular Diversity

The true power of **3-bromo-8-methoxyquinoline** lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Workflow for Employing 3-Bromo-8-methoxyquinoline in Cross-Coupling Reactions



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Caption: A generalized workflow for the functionalization of **3-bromo-8-methoxyquinoline**.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl and related structures, which are prevalent in kinase inhibitors and other targeted therapies.^{[8][9]} This reaction couples **3-bromo-8-methoxyquinoline** with a variety of organoboron reagents, most commonly boronic acids or their esters.^{[1][10]} The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and accommodating a wide range of functional groups.^[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

- **Rationale:** This protocol employs a common palladium catalyst, Pd(dppf)Cl₂, which is often effective for coupling aryl bromides.^[11] The use of a base like sodium carbonate is essential to activate the boronic acid for transmetalation.^[12] A mixed solvent system of dioxane and water aids in dissolving both the organic and inorganic reagents.^[11]
- **Materials:**
 - **3-Bromo-8-methoxyquinoline** (1.0 mmol, 1.0 equiv)
 - Arylboronic acid (1.2 mmol, 1.2 equiv)
 - [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)^[11]
 - Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
 - Degassed 1,4-dioxane and water (4:1 v/v)
 - Anhydrous sodium sulfate (Na₂SO₄)
- **Procedure:**
 - To a round-bottom flask or microwave vial, add **3-bromo-8-methoxyquinoline**, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
 - Add the degassed 1,4-dioxane/water solvent mixture via syringe.

- Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[\[11\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.[\[11\]](#)
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-8-methoxyquinoline derivative.

Comparative Catalyst Systems for Suzuki-Miyaura Coupling:

Catalyst System	Ligand	Base	Solvent	Temperature (°C)	Yield (%)	Observations
Pd(PPh ₃) ₄	PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	90-110	75	Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline. [10]
Pd(dppf)Cl ₂	dppf	K ₂ CO ₃	1,4-Dioxane/H ₂ O	80-90	High	A robust and widely used system for various aryl bromides. [10] [11]
Pd(OAc) ₂	XPhos	K ₃ PO ₄	Toluene	100	High	Bulky monophosphine ligands are generally effective for challenging substrates. [10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

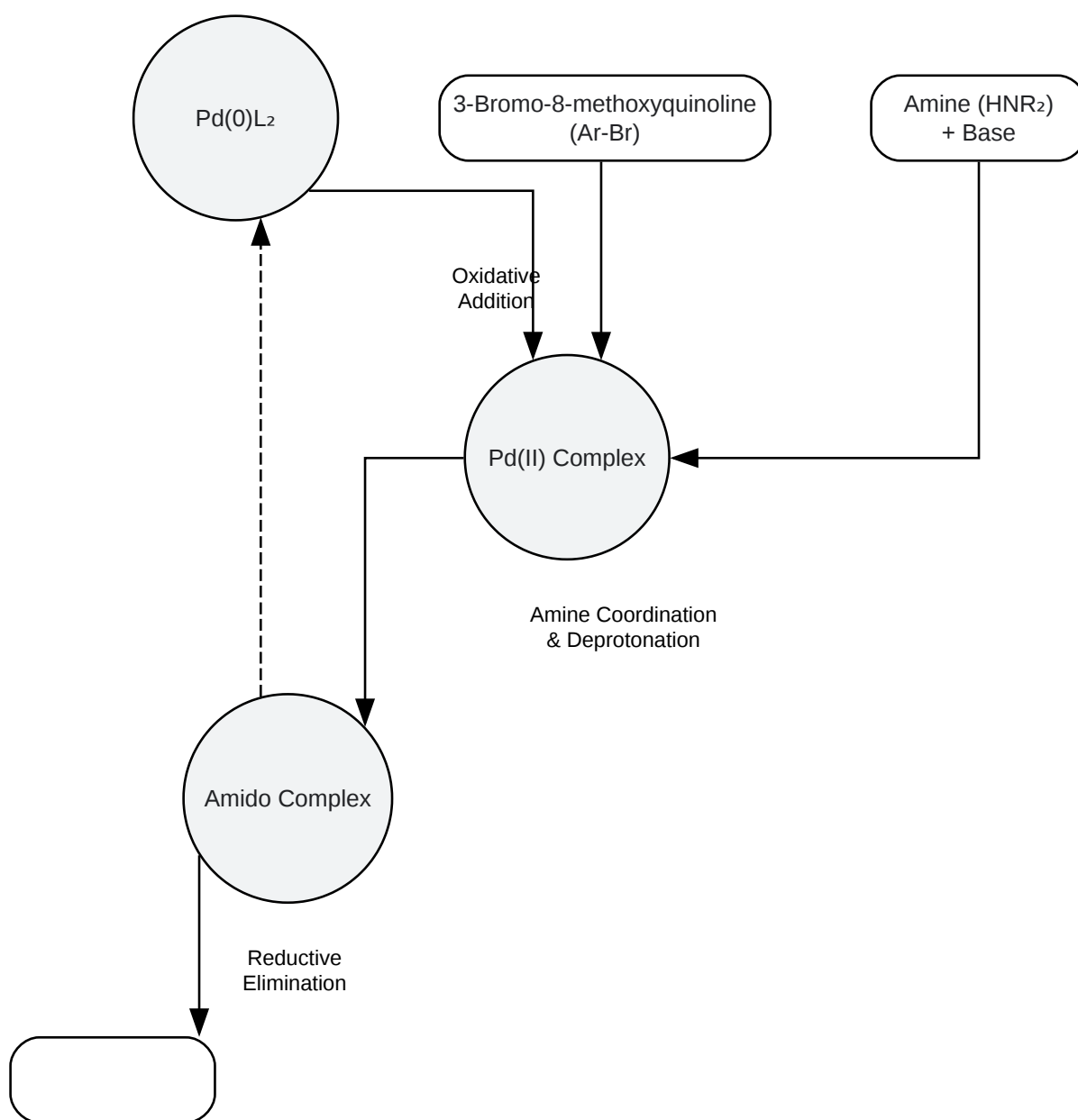
The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry, as the amino group is a key pharmacophore in a vast number of drugs. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[\[13\]](#)[\[14\]](#) This

reaction has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

- Rationale: This protocol utilizes a palladium acetate precursor with a bulky, electron-rich phosphine ligand like XPhos.[10] Such ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, facilitating its entry into the catalytic cycle.[14]
- Materials:
 - **3-Bromo-8-methoxyquinoline** (1.0 mmol, 1.0 equiv)
 - Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (1-5 mol%)
 - XPhos (1.5-7.5 mol%)
 - Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
 - Anhydrous toluene or dioxane
- Procedure:
 - In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with $\text{Pd}(\text{OAc})_2$, XPhos, and NaOt-Bu.
 - Evacuate and backfill the tube with argon.
 - Add the anhydrous solvent (e.g., toluene), followed by **3-bromo-8-methoxyquinoline** and the amine.
 - Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C.[10]
 - Monitor the reaction by TLC or GC until the starting material is consumed.

- Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
- Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino-8-methoxyquinoline derivative.[10]



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are important intermediates and structural motifs in pharmaceuticals and materials science.[16][17]

The reaction couples **3-bromo-8-methoxyquinoline** with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[16]

Protocol 3: General Procedure for Sonogashira Coupling

- **Rationale:** This reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[17] An amine base, such as triethylamine, serves as both the base and, in some cases, the solvent.
- **Materials:**
 - **3-Bromo-8-methoxyquinoline** (1.0 mmol, 1.0 equiv)
 - Terminal alkyne (1.2 mmol, 1.2 equiv)
 - Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (2-5 mol%)
 - Copper(I) iodide (CuI) (3-10 mol%)
 - Triethylamine (Et_3N) or another suitable amine base
 - Anhydrous solvent (e.g., THF or DMF)
- **Procedure:**
 - To an oven-dried flask, add **3-bromo-8-methoxyquinoline**, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
 - Evacuate and backfill with an inert gas.
 - Add the anhydrous solvent and the amine base, followed by the terminal alkyne.

- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.
- Once the reaction is complete, dilute the mixture with an organic solvent and water.
- Separate the layers and extract the aqueous phase with the organic solvent.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain the 3-alkynyl-8-methoxyquinoline.

Applications in the Synthesis of Bioactive Molecules

The 8-hydroxyquinoline scaffold (often derived from 8-methoxyquinoline via demethylation) is a well-established pharmacophore with a wide range of biological activities, including anticancer, antifungal, and neuroprotective effects.^{[18][19][20]} The ability to functionalize the 3-position of the 8-methoxyquinoline core allows for the fine-tuning of these properties.

Anticancer Agents

Derivatives of brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.^[4] For instance, multiply brominated 8-methoxyquinolines have demonstrated inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cell lines.^{[1][4]} The introduction of substituents at the 3-position via the methods described above can modulate the compound's ability to interact with biological targets, such as topoisomerase I, a critical enzyme in DNA replication and repair.^[4]

Antiproliferative Activity of Brominated Quinoline Derivatives:

Compound ID/Name	Cancer Cell Line	IC ₅₀	Reference
5,7-Dibromo-8-hydroxyquinoline	C6 (Rat Glioblastoma)	12.3 µg/mL	[1]
7-Bromo-8-hydroxyquinoline	C6 (Rat Glioblastoma)	25.6 µg/mL	[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)	C6, HeLa, HT29	5.45-9.6 µg/mL	[1]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)	C6, HeLa, HT29	Showed significant inhibition	[1]

Antifungal Agents

The 8-hydroxyquinoline core is present in several antifungal agents.[\[21\]](#) Modification at various positions on the quinoline ring, including the 3-position, can enhance potency and selectivity. The ability to introduce hydrophilic heterocyclic substituents via Buchwald-Hartwig amination, for example, is a promising strategy for developing new antifungal candidates.[\[21\]](#)

Conclusion and Future Outlook

3-Bromo-8-methoxyquinoline is a powerful and versatile building block in medicinal chemistry. Its utility is firmly established through its successful application in robust and reliable cross-coupling reactions, which provide access to a vast chemical space of novel derivatives. The protocols and data presented herein serve as a practical guide for researchers and drug development professionals to harness the potential of this scaffold. Future explorations will undoubtedly involve the development of novel catalytic systems to further expand the scope of compatible functional groups and the application of these derivatives in emerging therapeutic areas, solidifying the role of **3-bromo-8-methoxyquinoline** as a key component in the medicinal chemist's toolbox.

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